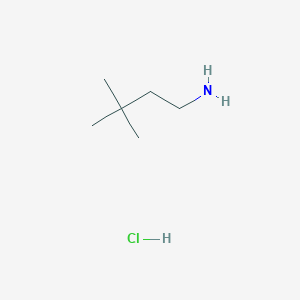

3,3-Dimethylbutan-1-amine hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3,3-dimethylbutan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15N.ClH/c1-6(2,3)4-5-7;/h4-5,7H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWISRCWPFJNOGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80655375 | |

| Record name | 3,3-Dimethylbutan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80655375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30564-98-8 | |

| Record name | 3,3-Dimethylbutan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80655375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3-dimethylbutan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3,3-Dimethylbutan-1-amine Hydrochloride

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 3,3-Dimethylbutan-1-amine hydrochloride (CAS No: 30564-98-8). Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document delves into the compound's nomenclature, physicochemical characteristics, synthesis, spectroscopic profile, reactivity, and applications. By synthesizing technical data with practical insights, this guide serves as an essential resource for the effective utilization and understanding of this important synthetic building block.

Introduction and Molecular Identity

This compound is the salt form of the primary aliphatic amine 3,3-dimethylbutylamine. The presence of a neo-pentyl group (a tert-butyl group attached to a methylene) imparts significant steric bulk, which influences its reactivity and physical properties. As a hydrochloride salt, the compound exhibits enhanced stability and increased solubility in aqueous media compared to its free-base form, making it a versatile intermediate in various synthetic applications.[1] It is particularly valuable as a building block in the synthesis of agrochemicals and as an intermediate for active pharmaceutical ingredients (APIs).[1]

This guide will provide the foundational chemical knowledge required for its effective application in a research and development setting.

Physicochemical and Thermochemical Properties

The core physical and chemical identifiers for this compound are summarized below. The hydrochloride form is typically a stable, solid material under standard laboratory conditions.[2]

| Property | Value | Source(s) |

| IUPAC Name | 3,3-dimethylbutan-1-amine;hydrochloride | [3] |

| CAS Number | 30564-98-8 | [2][4] |

| Molecular Formula | C₆H₁₆ClN | [2][4] |

| Molecular Weight | 137.65 g/mol | [2][4] |

| Physical Form | Solid | [2] |

| Melting Point | Not reported in publicly available literature | |

| Storage | Room temperature, under inert gas, keep dry | [2] |

| Solubility | Enhanced solubility in water and polar solvents | [1] |

| InChIKey | CWISRCWPFJNOGM-UHFFFAOYSA-N | [3] |

Properties of the corresponding free amine (3,3-Dimethylbutylamine, CAS: 15673-00-4) are often useful for context: Boiling Point: 114-116 °C; Density: 0.752 g/mL at 25 °C.

Synthesis and Purification

The synthesis of this compound is most commonly achieved via a two-step process starting from 3,3-dimethylbutanenitrile. The first step involves the reduction of the nitrile group to a primary amine, followed by a straightforward acid-base reaction with hydrochloric acid to form the stable salt.

Causality Behind Experimental Choices

The choice of Lithium Aluminum Hydride (LiAlH₄) as the reducing agent is based on its high efficacy for converting nitriles to primary amines.[5] Unlike weaker reagents such as sodium borohydride (NaBH₄), LiAlH₄ provides a potent source of hydride ions (H⁻) necessary for the complete reduction of the carbon-nitrogen triple bond.[5][6] The reaction must be conducted in an anhydrous aprotic solvent like tetrahydrofuran (THF) due to the violent reactivity of LiAlH₄ with protic solvents (e.g., water, alcohols).[7][8]

The final salt formation is performed in a non-polar solvent like diethyl ether. This is a self-validating system: the polar hydrochloride salt is insoluble in the non-polar medium, causing it to precipitate upon formation, which facilitates its isolation by simple filtration.

Detailed Experimental Protocol

PART A: Reduction of 3,3-Dimethylbutanenitrile

-

Apparatus Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and an addition funnel. Ensure the system is under a positive pressure of dry nitrogen.

-

Reagent Charging: To the flask, add a suspension of Lithium Aluminum Hydride (1.1 equivalents) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C using an ice bath.

-

Substrate Addition: Dissolve 3,3-dimethylbutanenitrile (1.0 equivalent) in anhydrous THF and add it to the addition funnel. Add the nitrile solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains the internal temperature below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat the reaction to reflux for 4-6 hours to ensure complete conversion. Monitor the reaction progress by TLC or GC-MS.

-

Quenching (Fieser workup): Cool the reaction mixture back to 0 °C. Cautiously and sequentially add water (X mL), followed by 15% aqueous sodium hydroxide (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure is critical for safely quenching the excess hydride and producing a granular, easily filterable aluminum salt precipitate.

-

Isolation: Stir the resulting slurry for 30 minutes, then filter it through a pad of Celite®. Wash the filter cake thoroughly with additional THF or diethyl ether.

-

Purification: Combine the organic filtrates and concentrate them under reduced pressure to yield the crude 3,3-Dimethylbutan-1-amine. The free amine can be purified by distillation if necessary.

PART B: Formation of the Hydrochloride Salt

-

Dissolution: Dissolve the purified 3,3-Dimethylbutan-1-amine in anhydrous diethyl ether.

-

Precipitation: While stirring, slowly add a solution of hydrochloric acid in diethyl ether (commercially available or prepared by bubbling dry HCl gas through the solvent) until the solution is acidic (test with pH paper).

-

Isolation: The white precipitate of this compound will form immediately. Continue stirring for 15-30 minutes to ensure complete precipitation.

-

Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold, anhydrous diethyl ether to remove any unreacted starting material or soluble impurities.

-

Drying: Dry the white solid product in a vacuum oven to obtain the final, purified this compound.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure and purity of the synthesized compound. While a publicly available, fully assigned spectrum for the hydrochloride is not available, the expected characteristics can be reliably predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments. The protons on the nitrogen of the ammonium salt (-NH₃⁺) typically appear as a broad singlet over a wide chemical shift range (often between 7.0-9.0 ppm), and its exact position is highly dependent on solvent and concentration. The methylene group adjacent to the nitrogen (-CH₂-NH₃⁺) will be deshielded and appear as a multiplet around 2.8-3.2 ppm. The adjacent methylene group (-CH₂-CH₂-) would appear further upfield, around 1.5-1.8 ppm. The nine equivalent protons of the sterically bulky tert-butyl group will appear as a sharp singlet at approximately 0.9-1.0 ppm.

-

¹³C NMR: The carbon spectrum will show four distinct signals. The carbon of the tert-butyl group will be a singlet around 30 ppm, while the quaternary carbon will be around 32 ppm. The methylene carbon adjacent to the nitrogen (-CH₂-N) will be the most deshielded of the aliphatic carbons, appearing around 40-45 ppm, and the other methylene carbon will be found around 25-30 ppm.

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups. For the hydrochloride salt, the most characteristic feature is the ammonium group (-NH₃⁺). This gives rise to a very broad and strong absorption band in the 3200-2800 cm⁻¹ region, which is due to the N-H stretching vibrations.[4] This broad feature often obscures the C-H stretching bands. Additionally, an N-H bending (scissoring) vibration is expected to appear in the 1620-1560 cm⁻¹ region.[9]

Mass Spectrometry (MS)

Mass spectrometry is typically performed on the free amine. The electron ionization (EI) mass spectrum of 3,3-Dimethylbutylamine would show a molecular ion (M⁺) peak corresponding to its molecular weight (101.19 g/mol ). A prominent peak is expected at m/z 44, resulting from the characteristic alpha-cleavage of the bond between the first and second carbon atoms, yielding the resonance-stabilized [CH₂=NH₂]⁺ fragment.

Chemical Reactivity and Stability

The reactivity of this compound is dominated by the properties of the primary ammonium group and its equilibrium with the free amine.

Sources

- 1. d-nb.info [d-nb.info]

- 2. This compound | 30564-98-8 [sigmaaldrich.com]

- 3. jk-sci.com [jk-sci.com]

- 4. scbt.com [scbt.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. ch.ic.ac.uk [ch.ic.ac.uk]

- 8. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]

- 9. echemi.com [echemi.com]

An In-Depth Technical Guide to the Molecular Structure and Analysis of 3,3-Dimethylbutan-1-amine Hydrochloride

This guide provides a comprehensive technical overview of 3,3-Dimethylbutan-1-amine hydrochloride, a key building block in modern organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into the molecule's structural characteristics, synthesis, and detailed analytical protocols, grounding all claims in established scientific principles and authoritative sources.

Introduction: The Significance of a Sterically Hindered Amine

This compound is a primary amine salt characterized by a neopentyl group, which imparts significant steric hindrance around the amine functionality. This structural feature is of paramount importance in synthetic chemistry, as it can direct reaction pathways and influence the pharmacokinetic properties of larger molecules. The hydrochloride salt form enhances the compound's stability and solubility in polar solvents, making it a versatile reagent in a variety of reaction conditions.[1] Its primary application lies as an intermediate in the synthesis of pharmaceuticals and agrochemicals, where the unique steric and electronic properties of the 3,3-dimethylbutyl moiety are leveraged to modulate biological activity.[1] A notable industrial application is in the synthesis of the high-intensity artificial sweetener Neotame, where its precursor, 3,3-dimethylbutanal, is reductively aminated with aspartame.[2][3]

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below, providing a foundational dataset for its application in research and development.

| Property | Value | Source |

| CAS Number | 30564-98-8 | [4][5] |

| Molecular Formula | C₆H₁₆ClN | [4] |

| Molecular Weight | 137.65 g/mol | [4][6] |

| IUPAC Name | 3,3-dimethylbutan-1-amine;hydrochloride | [6] |

| Synonyms | 3,3-Dimethyl-1-butanamine hydrochloride, Neopentylamine hydrochloride | [6] |

| Appearance | White to off-white solid | [5] |

| Solubility | Soluble in water | |

| Storage | Room temperature, under inert atmosphere | [5] |

Molecular Structure

The structure of this compound features a quaternary carbon, which is the source of the steric bulk. The positive charge on the ammonium ion is balanced by the chloride counter-ion.

Caption: 2D representation of this compound.

Synthesis Pathway: A Two-Step Approach

A common and logical synthetic route to this compound involves a two-step process starting from the commercially available 3,3-dimethylbutanol. This pathway consists of an oxidation step to form the intermediate aldehyde, followed by a reductive amination.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis

Part 1: Oxidation of 3,3-Dimethylbutanol to 3,3-Dimethylbutanal

This procedure is based on standard oxidation protocols using pyridinium chlorochromate (PCC).[7]

-

Setup: To a dry, 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add a solution of 3,3-dimethylbutanol (10.2 g, 0.1 mol) in dichloromethane (CH₂Cl₂, 200 mL).

-

Reagent Addition: In a separate beaker, prepare a slurry of pyridinium chlorochromate (PCC) (32.3 g, 0.15 mol) in CH₂Cl₂ (100 mL). Add the PCC slurry to the alcohol solution in portions over 15 minutes with vigorous stirring.

-

Reaction: Stir the reaction mixture at room temperature for 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, dilute the reaction mixture with diethyl ether (200 mL) and filter the mixture through a pad of silica gel to remove the chromium salts.

-

Purification: Concentrate the filtrate under reduced pressure to yield crude 3,3-dimethylbutanal. The product can be further purified by distillation.

Part 2: Reductive Amination of 3,3-Dimethylbutanal

This protocol is a standard Borch reductive amination.[8]

-

Imine Formation: In a 250 mL round-bottom flask, dissolve the crude 3,3-dimethylbutanal (10.0 g, 0.1 mol) in methanol (100 mL). Cool the solution to 0 °C in an ice bath and bubble ammonia gas through the solution for 20 minutes, or add a solution of ammonia in methanol.

-

Reduction: To the solution containing the in-situ formed imine, add sodium cyanoborohydride (NaBH₃CN) (6.3 g, 0.1 mol) portion-wise, maintaining the temperature at 0 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Workup: Quench the reaction by the slow addition of 1 M HCl until the solution is acidic. Remove the methanol under reduced pressure.

-

Extraction: Add 1 M NaOH to the residue until the solution is basic (pH > 10). Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3,3-dimethylbutylamine.

Part 3: Formation of the Hydrochloride Salt

-

Salt Formation: Dissolve the crude 3,3-dimethylbutylamine in a minimal amount of diethyl ether.

-

Precipitation: Slowly add a solution of HCl in diethyl ether (2 M) dropwise with stirring until no further precipitation is observed.

-

Isolation: Collect the white precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Spectroscopic Characterization

A thorough spectroscopic analysis is crucial for the unambiguous identification and quality control of this compound.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) is expected to show distinct signals corresponding to the different proton environments in the molecule.

-

-C(CH₃)₃: A sharp singlet at approximately 0.9-1.0 ppm, integrating to 9 protons.

-

-CH₂-C(CH₃)₃: A multiplet (likely a triplet) around 1.4-1.6 ppm, integrating to 2 protons.

-

-CH₂-NH₃⁺: A multiplet (likely a triplet) shifted downfield to approximately 2.8-3.0 ppm due to the electron-withdrawing effect of the ammonium group, integrating to 2 protons.

-

-NH₃⁺: A broad singlet, the chemical shift of which is highly dependent on the solvent and concentration, typically appearing between 7.5 and 8.5 ppm. This peak will exchange with D₂O.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide further confirmation of the carbon skeleton.

-

-C(CH₃)₃: A signal for the three equivalent methyl carbons around 29-30 ppm.

-

-C(CH₃)₃: The quaternary carbon signal at approximately 30-32 ppm.

-

-CH₂-C(CH₃)₃: A signal around 48-50 ppm.

-

-CH₂-NH₃⁺: The carbon adjacent to the nitrogen will be deshielded, with its signal appearing around 40-42 ppm.

FT-IR Spectroscopy

The infrared spectrum of this compound will exhibit characteristic absorption bands for the ammonium group and the alkyl chain.

-

N-H Stretching: A broad, strong absorption band in the region of 3200-2800 cm⁻¹ is characteristic of the N-H stretching vibrations in a primary ammonium salt.[9][10]

-

N-H Bending (Asymmetric): A medium to strong band around 1600-1575 cm⁻¹.[10]

-

N-H Bending (Symmetric): A medium band around 1500 cm⁻¹.

-

C-H Stretching: Sharp bands in the 2960-2870 cm⁻¹ region corresponding to the C-H bonds of the methyl and methylene groups.

-

C-H Bending: Bands in the 1470-1365 cm⁻¹ region.

Caption: Workflow for FT-IR analysis of this compound.

Mass Spectrometry

For mass spectral analysis, the hydrochloride salt will typically dissociate in the inlet of the mass spectrometer, and the spectrum of the free amine (3,3-dimethylbutylamine) will be observed. The molecular ion peak for the free amine (C₆H₁₅N) is expected at m/z 101.[11]

The fragmentation pattern of aliphatic amines is dominated by alpha-cleavage.[12][13]

-

[M]⁺•: Molecular ion peak at m/z 101 (may be weak).

-

[M-15]⁺: Loss of a methyl group (CH₃) is unlikely due to the stability of the tertiary carbocation that would be formed.

-

[M-43]⁺: Cleavage of the C2-C3 bond, resulting in the loss of a propyl radical, is not a major pathway.

-

[M-57]⁺: Alpha-cleavage with loss of a tert-butyl radical (C₄H₉) would lead to a fragment at m/z 44.

-

[CH₂=NH₂]⁺: The base peak is often observed at m/z 30, resulting from cleavage of the bond beta to the nitrogen atom.[12]

Safety and Handling

This compound should be handled with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. It is classified as a skin and eye irritant.[6] All handling should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable synthetic intermediate with a unique structural motif that is of great interest in the development of new chemical entities. A thorough understanding of its synthesis, properties, and analytical characterization is essential for its effective application in research and industry. The protocols and data presented in this guide provide a solid foundation for scientists and researchers working with this versatile compound.

References

-

How is neotame made? | PDF. (n.d.). Slideshare. Retrieved January 19, 2026, from [Link]

-

NEOTAME. (n.d.). Ataman Kimya. Retrieved January 19, 2026, from [Link]

-

Neotame. (2023, December 27). In Wikipedia. [Link]

- CN103145796B - Synthesis process of neotame - Google Patents. (n.d.).

- CN101270092B - A method for synthesizing neotame - Google Patents. (n.d.).

-

GCMS Section 6.15. (n.d.). Whitman College. Retrieved January 19, 2026, from [Link]

-

How do I do the oxidation of 1-pentanol, 2-methyl-1-butanol and 3-methyl-1-butanol to an aldehyde? (2022, October 20). Quora. Retrieved January 19, 2026, from [Link]

-

1,3-Dimethylbutylamine. (2023, December 21). In Wikipedia. [Link]

-

Mass Spectrometry Part 8 - Fragmentation in Amines. (2023, January 26). YouTube. Retrieved January 19, 2026, from [Link]

-

Reductive Amination. (n.d.). Chemistry Steps. Retrieved January 19, 2026, from [Link]

-

Borch Reductive Amination. (2014, May 3). Chem-Station Int. Ed. Retrieved January 19, 2026, from [Link]

-

Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry. Retrieved January 19, 2026, from [Link]

-

Infrared Spectroscopy. (n.d.). CDN. Retrieved January 19, 2026, from [Link]

-

IR: amines. (n.d.). Retrieved January 19, 2026, from [Link]

-

Mass Spectrometry: Fragmentation. (n.d.). Retrieved January 19, 2026, from [Link]

-

This compound. (n.d.). MySkinRecipes. Retrieved January 19, 2026, from [Link]

- Process for the preparation of 3,3-dimethylbutanal - European Patent Office EP2093208 A2. (2009, August 26). Google Patents.

-

This compound | C6H16ClN | CID 42944931. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

- JP2010031021A - Preparation of 3,3-dimethylbutyraldehyde by oxidation of 3,3-dimethyl butanol - Google Patents. (n.d.).

-

3,3-Dimethylbutylamine | C6H15N | CID 19709. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

-

A theoretical and mass spectrometry study of fragmentation of mycosporine-like amino acids. (2025, August 6). SpringerLink. Retrieved January 19, 2026, from [Link]

-

3,3-Dimethylbutylamine. (2018, May 16). SIELC Technologies. Retrieved January 19, 2026, from [Link]

-

Reductive Amination - Common Conditions. (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]

-

24.10 Spectroscopy of Amines. (2023, September 20). Organic Chemistry | OpenStax. Retrieved January 19, 2026, from [Link]

-

21.6: Synthesis of Amines by Reductive Amination. (2020, August 26). Chemistry LibreTexts. Retrieved January 19, 2026, from [Link]

-

Difference between Primary Secondary and Tertiary Amines Via FTIR. (2023, December 25). Rocky Mountain Labs. Retrieved January 19, 2026, from [Link]

-

Organic Nitrogen Compounds II: Primary Amines. (2019, March 1). Spectroscopy Online. Retrieved January 19, 2026, from [Link]

- US20130296608A1 - Novel stereospecific synthesis of (-) (2s, 3s)-1-dimethylamino-3-(3-methoxyphenyl)-2-methyl pentan-3-ol - Google Patents. (n.d.).

-

Reactivity study of 3,3-dimethylbutanal and 3,3-dimethylbutanone: kinetics, reaction products, mechanisms, and atmospheric. (2025, June 3). ACP. Retrieved January 19, 2026, from [Link]

-

Reactivity study of 3,3-dimethylbutanal and 3,3- dimethylbutanone: Kinetic, reaction products, mechanisms and atmospheric implic. (2024, October 22). ResearchGate. Retrieved January 19, 2026, from [Link]

-

A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. How is neotame made? | PDF [slideshare.net]

- 3. Neotame - Wikipedia [en.wikipedia.org]

- 4. scbt.com [scbt.com]

- 5. This compound | 30564-98-8 [sigmaaldrich.com]

- 6. This compound | C6H16ClN | CID 42944931 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. quora.com [quora.com]

- 8. Borch Reductive Amination | Chem-Station Int. Ed. [en.chem-station.com]

- 9. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. GCMS Section 6.15 [people.whitman.edu]

- 13. youtube.com [youtube.com]

3,3-Dimethylbutan-1-amine hydrochloride CAS number 30564-98-8

An In-Depth Technical Guide to 3,3-Dimethylbutan-1-amine Hydrochloride (CAS: 30564-98-8)

Authored by: Your Senior Application Scientist

This document provides a comprehensive technical overview of this compound (CAS No. 30564-98-8), a key aliphatic amine intermediate. Designed for researchers, scientists, and professionals in drug development and organic synthesis, this guide delves into the compound's fundamental properties, synthesis, applications, analytical methodologies, and safety protocols, grounding all information in established scientific principles and authoritative sources.

Core Compound Identity and Physicochemical Profile

This compound is the salt form of the primary amine 3,3-Dimethylbutylamine.[1] The conversion to a hydrochloride salt is a common and critical step in chemical synthesis and application, as it typically transforms the often-volatile liquid free base into a stable, crystalline solid.[2] This enhancement in stability, shelf-life, and ease of handling is a significant practical advantage in a laboratory setting.[2] Furthermore, the hydrochloride form markedly increases the compound's solubility in aqueous solutions and other polar solvents, a crucial property for its use in various controlled reaction environments.[2][3][4]

Table 1: Key Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 30564-98-8 | [1][3][5][6][7][8][9][10][11] |

| Molecular Formula | C₆H₁₆ClN | [1][3] |

| Molecular Weight | 137.65 g/mol | [1][3][5] |

| IUPAC Name | 3,3-dimethylbutan-1-amine;hydrochloride | [1][10] |

| Synonyms | 1-Butanamine, 3,3-dimethyl-, hydrochloride (1:1) | [1] |

| Physical Form | Solid / Powder | [12] |

| Purity | Typically ≥98% | [3] |

| InChI Key | CWISRCWPFJNOGM-UHFFFAOYSA-N | [1][10] |

| Canonical SMILES | CC(C)(C)CCN.Cl | [1][10] |

Synthesis and Manufacturing: A Mechanistic Perspective

While specific, proprietary industrial synthesis routes for this compound are not publicly detailed, its structure lends itself to established, reliable synthetic methodologies in organic chemistry. The most logical and common approach involves the synthesis of the free amine, 3,3-dimethylbutylamine, followed by salt formation with hydrochloric acid.

A plausible and efficient pathway is the reduction of a corresponding nitrile or the reductive amination of an aldehyde.

Plausible Synthetic Workflow: Reduction of 3,3-Dimethylbutanenitrile

The synthesis can be logically envisioned as a two-stage process. The first stage involves creating the carbon backbone and introducing the nitrogen atom, followed by the final salt formation.

-

Nitrile Formation (Not shown): Starting from a suitable precursor like 3,3-dimethyl-1-bromobutane, a nucleophilic substitution with a cyanide salt (e.g., NaCN) would yield 3,3-dimethylbutanenitrile.

-

Nitrile Reduction: The nitrile group is a versatile precursor to a primary amine. Strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) in an anhydrous ether solvent are highly effective for this transformation. The mechanism involves the nucleophilic attack of the hydride on the electrophilic carbon of the nitrile, followed by workup to yield the primary amine.

-

Salt Formation: The resulting free amine, 3,3-dimethylbutylamine, is a base. It is dissolved in a suitable organic solvent (e.g., diethyl ether, isopropanol) and treated with a stoichiometric amount of hydrochloric acid (often as a solution in a solvent like dioxane or isopropanol).[2] This acid-base reaction readily forms the stable, crystalline this compound, which typically precipitates from the solution and can be isolated via filtration.[2]

Core Applications in Research and Development

The primary value of this compound lies in its role as a versatile chemical building block in organic synthesis.[3] Its specific structure, featuring a sterically hindered tert-butyl group, can be strategically incorporated into larger molecules to modulate properties such as lipophilicity, metabolic stability, and receptor binding affinity.

-

Pharmaceutical Intermediates: The compound is a crucial intermediate for creating more complex active pharmaceutical ingredients (APIs).[3] The amine functional group serves as a reactive handle for N-alkylation and N-acylation reactions, allowing for the construction of a diverse library of derivatives for drug discovery programs.[2]

-

Agrochemical Synthesis: It serves as a foundational component for active ingredients in crop protection products, where the stable amine functionality is a key reactive site.[3]

-

Specialty Chemicals: The molecule is also employed in the development of specialty chemicals, including surfactants and corrosion inhibitors, where the aliphatic amine structure contributes to their desired functional properties.[3]

Analytical Methodologies: Ensuring Purity and Identity

Validating the identity and purity of this compound is essential for its application in regulated fields like drug development. A multi-technique approach is typically employed for comprehensive characterization.

Standard Analytical Workflow

The analysis generally follows a sequence of sample preparation, separation, and detection.

-

Sample Preparation: Due to its high solubility in polar solvents, the compound can be readily dissolved in deionized water or a methanol/water mixture for analysis.[4] For complex matrices, a liquid-liquid extraction may be used to isolate the amine from interfering substances.[13]

-

Chromatographic Separation: Ion chromatography (IC) is a well-established and powerful technique for analyzing amines and their salts.[14] Cation-exchange chromatography, which separates analytes based on their interaction with a negatively charged stationary phase, is particularly suitable for protonated amines.[14] Gas Chromatography (GC) is also a viable method, often requiring derivatization of the amine to improve its volatility and chromatographic behavior.

-

Detection and Identification: Mass Spectrometry (MS), especially when coupled with GC (GC-MS), provides definitive structural information and confirmation of the molecular weight.[13] For IC, suppressed conductivity detection is a standard and sensitive method for quantifying ionic species like protonated amines.[14] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is indispensable for unambiguous structure elucidation of the final product and any intermediates.

Safety, Handling, and Storage: A Self-Validating Protocol

Proper handling and storage are paramount to ensure the integrity of the compound and the safety of laboratory personnel. The protocols described below form a self-validating system to minimize risk.

Hazard Identification

According to the Globally Harmonized System (GHS), this compound is classified with the following hazards:

-

Skin Corrosion/Irritation: May cause skin irritation, with some suppliers indicating it can cause severe skin burns and eye damage.[1]

-

Serious Eye Damage/Eye Irritation: Causes serious eye irritation or damage.[1]

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1]

The signal word associated with this compound is "Warning" or "Danger" depending on the supplier's classification.[1]

Protocol for Safe Handling and Storage

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[12][15]

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or powder.[12][15]

-

Storage Conditions: Store the container tightly sealed in a dry, well-ventilated place at room temperature.[3] It should be stored under an inert atmosphere (e.g., argon or nitrogen) as aliphatic amines can be sensitive to air and moisture over time.[12]

-

Incompatibilities: Keep away from strong oxidizing agents and strong acids.[15]

-

Spill Response: In case of a spill, avoid generating dust.[12] Sweep up the solid material and place it into a suitable, labeled container for disposal according to local regulations.[12]

By adhering to this protocol, researchers create a safe operating environment where the chemical's integrity is maintained and exposure risks are effectively controlled.

References

-

This compound - MySkinRecipes. [Link]

-

This compound | C6H16ClN | CID 42944931 - PubChem. [Link]

-

CAS NO. 30564-98-8 | this compound - Arctom. [Link]

-

III Analytical Methods - Japan International Cooperation Agency. [Link]

-

JAYAWANTRAO SAWANT COLLEGE OF PHARMACY & RESEARCH . [Link]

Sources

- 1. This compound | C6H16ClN | CID 42944931 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. This compound [myskinrecipes.com]

- 4. CAS 2419-59-2: N,3-dimethylbutan-1-amine hydrochloride [cymitquimica.com]

- 5. scbt.com [scbt.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. chemscene.com [chemscene.com]

- 8. arctomsci.com [arctomsci.com]

- 9. CAS 30564-98-8 this compound 30564988 | Chemical e-data Search [en.chem-edata.com]

- 10. jk-sci.com [jk-sci.com]

- 11. guidechem.com [guidechem.com]

- 12. assets.thermofisher.cn [assets.thermofisher.cn]

- 13. env.go.jp [env.go.jp]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. fishersci.com [fishersci.com]

Physical and chemical properties of 3,3-Dimethylbutan-1-amine hydrochloride

An In-depth Technical Guide to 3,3-Dimethylbutan-1-amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of this compound (CAS No: 30564-98-8). It details the core physical and chemical properties, structural information, and reactivity of this important synthetic intermediate. Furthermore, this guide outlines established analytical methodologies for its characterization, discusses its primary applications in the pharmaceutical and agrochemical industries, and provides essential safety and handling protocols. The objective is to equip researchers and drug development professionals with the critical data and procedural insights necessary for the effective and safe utilization of this compound in a laboratory and development setting.

Introduction and Strategic Importance

This compound is an aliphatic amine salt that serves as a valuable building block in multi-step organic synthesis.[1] The parent free base, 3,3-Dimethylbutylamine, features a primary amine attached to a neopentyl-like hydrocarbon tail. The presence of the sterically bulky tert-butyl group imparts specific lipophilic and conformational characteristics to target molecules.

The conversion of the volatile free amine to its hydrochloride salt is a deliberate and strategic choice in chemical synthesis and handling. This transformation yields a stable, crystalline solid that is easier to store, weigh, and handle compared to its liquid precursor.[2] Critically, the hydrochloride form significantly enhances the compound's solubility in aqueous and polar protic solvents, broadening its utility in various reaction conditions.[1][2] Its primary significance lies in its role as an intermediate for creating more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.[1][2]

Chemical Identity and Core Properties

A precise understanding of a compound's identity is foundational to its application. The key identifiers and physicochemical properties of this compound are summarized below.

Nomenclature and Structural Identifiers

| Identifier | Value | Source |

| IUPAC Name | 3,3-dimethylbutan-1-amine;hydrochloride | [3] |

| CAS Number | 30564-98-8 | [1][4][5][6] |

| Molecular Formula | C₆H₁₆ClN | [1][5] |

| SMILES | CC(C)(C)CCN.Cl | [3] |

| InChI | 1S/C6H15N.ClH/c1-6(2,3)4-5-7;/h4-5,7H2,1-3H3;1H | [4] |

| InChIKey | CWISRCWPFJNOGM-UHFFFAOYSA-N | [3][4] |

Physicochemical Data

| Property | Value | Source |

| Molecular Weight | 137.65 g/mol | [1][7][6][8] |

| Physical Form | Solid, crystalline form | [2][4] |

| Purity (Typical) | ≥98% | [1][4] |

| Storage | Room temperature, in a sealed container under inert gas | [1][4] |

Chemical Reactivity and Stability

The reactivity of this compound is dominated by the primary amine functionality. Although protonated in the salt form, it exists in equilibrium with its free base, 3,3-Dimethylbutylamine, which is a potent nucleophile.

-

Basicity: The amine group readily accepts a proton, and its hydrochloride salt is stable. The salt form mitigates the hazards and handling difficulties associated with the volatile and corrosive free amine.

-

Nucleophilicity: The free amine can participate in a wide range of nucleophilic substitution and addition reactions. This reactivity is the cornerstone of its utility as a synthetic building block.

-

Stability: As a salt, the compound exhibits enhanced chemical and physical stability, contributing to a longer shelf-life compared to the free base.[1][2] It should be stored away from strong bases, which will deprotonate the ammonium salt to liberate the volatile free amine, and strong oxidizing agents.

The diagram below illustrates the simple acid-base equilibrium that governs the formation of the hydrochloride salt.

Caption: Acid-base reaction forming the stable hydrochloride salt.

Key Applications in Synthesis

The structural motif of this compound makes it a strategic component in medicinal chemistry and materials science.

-

Pharmaceutical Synthesis: This compound is a known intermediate in the synthesis of active pharmaceutical ingredients (APIs).[1][2] The neopentyl group can be used to modulate a drug candidate's lipophilicity, metabolic stability, and binding pocket interactions. While specific public-domain examples are limited, related structures like N,3-dimethylbutan-1-amine hydrochloride are documented as reagents in the synthesis of Hepatitis C virus (HCV) polymerase inhibitors, underscoring the value of this chemical class in drug discovery.[2][9]

-

Agrochemical Development: It serves as a building block for active ingredients in crop protection products.[1] The amine handle allows for the straightforward introduction of the 3,3-dimethylbutyl moiety into larger, more complex herbicidal or pesticidal molecules.

-

Specialty Chemicals: The compound is also employed in the synthesis of specialized molecules such as surfactants and corrosion inhibitors, where the hydrophobic tail and the reactive amine head are key to their function.[1]

Analytical and Characterization Workflow

Confirming the identity, purity, and quality of this compound is critical. A typical analytical workflow is a multi-step process grounded in established chemical principles.[10]

Step-by-Step Protocol:

-

Sample Preparation: Accurately weigh a sample of the compound and dissolve it in a suitable solvent. For chromatographic techniques, methanol or water are common choices. For NMR, a deuterated solvent such as D₂O or MeOD is required.

-

Chromatographic Separation (Purity Assessment):

-

Method: High-Performance Liquid Chromatography (HPLC) with a C18 column is often suitable for analyzing polar, non-volatile compounds like amine salts.

-

Mobile Phase: A gradient of water and acetonitrile with an additive like trifluoroacetic acid (TFA) or formic acid is typically used to ensure good peak shape.

-

Detection: UV detection (if the molecule has a chromophore, though less effective here) or, more powerfully, Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD) can be used. Mass Spectrometry (LC-MS) is the gold standard for both separation and identification.

-

-

Structural Confirmation (Identity):

-

Mass Spectrometry (MS): Direct infusion or LC-MS analysis will show a parent ion corresponding to the free base ([M+H]⁺) at m/z 102.12. This confirms the molecular weight of the cationic portion of the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide the definitive structural fingerprint. The spectrum for the parent free base is publicly available and serves as a reference.[11] For the hydrochloride salt, one would expect characteristic shifts in the signals adjacent to the protonated amine (the -CH₂-NH₃⁺ group) compared to the free base (-CH₂-NH₂).

-

Infrared (IR) Spectroscopy: IR analysis will show characteristic N-H stretching bands for the ammonium group, typically broad signals in the 2200-3000 cm⁻¹ region, which differ from the sharper primary amine stretches in the free base.[11]

-

The following diagram outlines this comprehensive analytical workflow.

Caption: A standard workflow for the analytical characterization of a chemical intermediate.

Safety, Handling, and Storage

Proper handling of this compound is essential for laboratory safety. The compound is classified with a "Warning" signal word.[4]

-

Hazard Statements:

-

Precautionary Measures:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[12]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, chemical safety goggles, and a lab coat.[12]

-

Handling: Avoid breathing dust.[4] Do not get in eyes, on skin, or on clothing. Wash hands thoroughly after handling.[12]

-

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place under an inert atmosphere.[1][4][12]

-

Incompatibilities: Avoid contact with strong acids and strong oxidizing agents.[12]

Conclusion

This compound is a strategically important intermediate whose value is enhanced by its formulation as a stable, soluble, and easy-to-handle solid salt. Its unique structural features, particularly the neopentyl group, make it a useful building block for introducing specific steric and lipophilic properties into target molecules in the pharmaceutical and agrochemical sectors. A thorough understanding of its chemical properties, reactivity, and analytical profile, combined with strict adherence to safety protocols, is paramount for its successful application in research and development.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

Molbase. (n.d.). This compound | CAS No.30564-98-8 Synthetic Routes. Retrieved from [Link]

-

J&K Scientific LLC. (n.d.). This compound. Retrieved from [Link]

-

Japan International Cooperation Agency. (n.d.). III Analytical Methods. Retrieved from [Link]

-

PubChem. (n.d.). 3,3-Dimethylbutylamine. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. CAS 2419-59-2: N,3-dimethylbutan-1-amine hydrochloride [cymitquimica.com]

- 3. jk-sci.com [jk-sci.com]

- 4. This compound | 30564-98-8 [sigmaaldrich.com]

- 5. guidechem.com [guidechem.com]

- 6. scbt.com [scbt.com]

- 7. This compound | C6H16ClN | CID 42944931 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | CymitQuimica [cymitquimica.com]

- 9. benchchem.com [benchchem.com]

- 10. env.go.jp [env.go.jp]

- 11. 3,3-Dimethylbutylamine | C6H15N | CID 19709 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. fishersci.com [fishersci.com]

3,3-Dimethylbutan-1-amine hydrochloride solubility data

An In-depth Technical Guide to the Solubility of 3,3-Dimethylbutan-1-amine Hydrochloride

Foreword

In the landscape of pharmaceutical and agrochemical development, a profound understanding of the physicochemical properties of active pharmaceutical ingredients (APIs) and their intermediates is paramount. Among these, solubility stands out as a critical parameter that governs bioavailability, processability, and formulation design. This guide provides a comprehensive exploration of the solubility characteristics of this compound (CAS: 30564-98-8), a key building block in organic synthesis.[1]

This document moves beyond a mere compilation of data. It is designed to provide researchers, scientists, and drug development professionals with a foundational understanding of the principles governing the dissolution of this amine salt, robust methodologies for its empirical determination, and insights into the factors that modulate its solubility. The protocols and explanations herein are grounded in established chemical principles and are designed to be self-validating, ensuring the generation of reliable and reproducible data.

Compound Profile: this compound

This compound is the salt form of the parent amine, 3,3-Dimethylbutylamine.[2] The conversion to a hydrochloride salt is a common strategy in pharmaceutical chemistry to enhance the aqueous solubility and stability of basic compounds.[3][4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 3,3-dimethylbutan-1-amine;hydrochloride | [2] |

| CAS Number | 30564-98-8 | |

| Molecular Formula | C₆H₁₆ClN | [2] |

| Molecular Weight | 137.65 g/mol | [2] |

| Physical Form | Solid / Powder | [5] |

| Parent Compound | 3,3-Dimethylbutylamine (CAS: 15673-00-4) | [2][6] |

The structure features a neopentyl group ((CH₃)₃C-), which introduces significant steric bulk, attached to an ethylamine backbone. This branched alkyl chain influences its physical properties.[3] The hydrochloride form exists as an ammonium salt, which is key to its solubility behavior.

The Theoretical Framework of Solubility

The dissolution of this compound in a solvent, particularly a polar one like water, is not a simple mixing process. It is a complex interplay of intermolecular forces and thermodynamic principles. As an amine salt, its solubility is governed by its ionic nature.[7]

The Role of Intermolecular Forces and Thermodynamics

The process can be conceptually broken down into three steps, as described by Hess's Law, each with an associated enthalpy change (ΔH).[8]

-

Solute-Solute Interaction Breaking (ΔH₁ > 0): Energy is required to overcome the strong ionic bonds (lattice energy) holding the crystalline structure of the amine salt together. This step is endothermic.

-

Solvent-Solvent Interaction Breaking (ΔH₂ > 0): Energy is needed to break the hydrogen bonds and dipole-dipole interactions between solvent molecules (e.g., water) to create a cavity for the solute. This is also an endothermic process.[8]

-

Solute-Solvent Interaction Formation (ΔH₃ < 0): The dissociated ions, [C₆H₁₅NH₃]⁺ and Cl⁻, form strong ion-dipole interactions and hydrogen bonds with water molecules. This solvation process releases energy and is exothermic.[7][9]

The overall enthalpy of solution (ΔHsol) is the sum of these steps: ΔHsol = ΔH₁ + ΔH₂ + ΔH₃.[8] The spontaneity of dissolution is determined by the Gibbs free energy change (ΔGsol = ΔHsol - TΔSsol), where a negative ΔGsol indicates a spontaneous process. The significant increase in disorder (positive entropy change, ΔSsol) upon dissolution of the ordered crystal into free-moving ions often drives the process, even if it is slightly endothermic.

Caption: Thermodynamic cycle of amine hydrochloride dissolution.

Structural Influence on Solubility

While the ionic nature of the hydrochloride salt dramatically increases water solubility compared to the free amine, the C₆ alkyl chain introduces a hydrophobic character.[9] Most aliphatic amines show decreasing water solubility as the number of carbon atoms exceeds six.[10] The bulky neopentyl group of this compound presents a significant nonpolar surface area, which can limit its solubility compared to smaller amine hydrochlorides.

Experimental Protocol: Isothermal Shake-Flask Method

To generate trustworthy solubility data, a well-controlled, self-validating protocol is essential. The isothermal shake-flask method is a gold standard for determining equilibrium solubility.[11]

Rationale for Method Selection

This method is chosen for its directness and reliability. By ensuring a solid-liquid equilibrium is achieved over an extended period, it provides a true measure of a saturated solution's concentration, minimizing kinetic artifacts.

Step-by-Step Protocol

-

Preparation:

-

Select a series of high-purity solvents (e.g., deionized water, ethanol, methanol, dichloromethane).

-

Prepare several vials for each solvent to be tested. The use of triplicates is mandatory for statistical validation.

-

Accurately weigh an excess amount of this compound into each vial. "Excess" ensures that undissolved solid remains at equilibrium. A starting point is to add enough solute to be visually certain of a slurry.

-

-

Equilibration:

-

Add a precise volume of the chosen solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an isothermal environment, such as a temperature-controlled shaker bath, set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a predetermined period (e.g., 24-48 hours). A preliminary kinetic study can determine the minimum time required to reach equilibrium. Causality Note: Insufficient equilibration time is a primary source of error, leading to an underestimation of solubility.

-

-

Sample Preparation and Separation:

-

After equilibration, cease agitation and allow the vials to stand undisturbed in the bath for at least 2 hours. This allows the excess solid to settle.

-

Carefully withdraw a supernatant aliquot from the clear region of each vial using a syringe.

-

Immediately filter the aliquot through a chemically inert, fine-pore filter (e.g., 0.22 µm PTFE or PVDF) to remove all undissolved microparticulates. Trustworthiness Check: This filtration step is critical. Any solid carryover will artificially inflate the measured concentration. The filter should be pre-saturated with the solution by discarding the first few drops to avoid solute adsorption onto the filter membrane.

-

-

Quantification:

-

Accurately dilute the filtered aliquot with a suitable mobile phase or solvent to a concentration within the calibrated range of the analytical instrument.

-

Analyze the concentration of the diluted sample using a validated analytical method, such as HPLC-UV, GC-MS, or a specific titration method.[12][13] (See Section 6 for details).

-

-

Data Calculation:

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

Express solubility in standard units (e.g., mg/mL, mol/L).

-

Calculate the mean and standard deviation for the replicate samples. A low relative standard deviation (<5%) provides confidence in the result.

-

Sources

- 1. This compound [myskinrecipes.com]

- 2. This compound | C6H16ClN | CID 42944931 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 2419-59-2: N,3-dimethylbutan-1-amine hydrochloride [cymitquimica.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. 3,3-Dimethylbutylamine | C6H15N | CID 19709 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. brainly.com [brainly.com]

- 8. youtube.com [youtube.com]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]

- 11. biointerfaceresearch.com [biointerfaceresearch.com]

- 12. atsdr.cdc.gov [atsdr.cdc.gov]

- 13. DSpace [helda.helsinki.fi]

An In-depth Technical Guide to the Safety and Hazards of 3,3-Dimethylbutan-1-amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3-Dimethylbutan-1-amine hydrochloride, a primary amine hydrochloride salt, serves as a crucial building block in various chemical syntheses. Its applications are particularly notable in the pharmaceutical and agrochemical industries, where it functions as an intermediate in the creation of more complex molecules.[1] The hydrochloride form of 3,3-dimethylbutan-1-amine enhances its stability and solubility in aqueous solutions, making it a versatile reagent in a variety of reaction conditions.[1] However, its utility is accompanied by significant health and safety considerations that necessitate a thorough understanding and implementation of appropriate handling protocols. This guide provides a comprehensive overview of the safety and hazards associated with this compound, intended to equip researchers and professionals with the knowledge to manage its risks effectively.

Chemical and Physical Properties

A foundational aspect of chemical safety is the understanding of a substance's physical and chemical properties. These characteristics influence its behavior under various conditions and are critical for risk assessment.

| Property | Value | Source |

| CAS Number | 30564-98-8 | [2][3][4][5] |

| Molecular Formula | C₆H₁₆ClN | [2][3][4][5] |

| Molecular Weight | 137.65 g/mol | [2][4][5] |

| Physical Form | Solid | [3] |

| Storage Temperature | Room temperature, under inert atmosphere | [1][3] |

Hazard Identification and Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are associated with its corrosive and irritant properties.

GHS Pictograms:

Signal Word: Danger [2][6] (Note: Some sources may use "Warning"[3] depending on the concentration and supplier-specific classification).

Hazard Statements:

The classification can vary slightly between suppliers, with some emphasizing skin and eye corrosion (H314, H318) and others focusing on irritation (H315, H319).[2][3] This variation may be due to the different concentrations of the substance being classified or the available data sets used for classification. For the purpose of this guide, a conservative approach assuming the potential for severe damage is recommended.

Toxicological Profile

Acute Toxicity

The classification "Harmful if swallowed" (H302) for the related compound 3,3-Dimethylbutan-2-amine hydrochloride suggests that ingestion of this substance can lead to adverse health effects.[6] For ammonium salts in general, ingestion can cause local irritation, nausea, vomiting, and diarrhea.[7]

Skin Corrosion/Irritation

This is a primary hazard associated with this compound. Direct contact with the solid or solutions can cause effects ranging from irritation to severe chemical burns.[2] The hydrochloride salt can react with moisture on the skin to release hydrochloric acid, contributing to its corrosive nature.

Serious Eye Damage/Eye Irritation

Contact with the eyes is particularly dangerous and can lead to serious, irreversible damage, including blindness.[2][6] The corrosive nature of the compound necessitates immediate and thorough irrigation of the eyes upon any contact. Amines, as a class of compounds, are known to cause visual disturbances, sometimes referred to as glaucopsia, characterized by blurred vision or seeing halos around lights, which is often due to corneal edema.[8]

Respiratory Irritation

Inhalation of the dust from the solid compound can irritate the respiratory tract, leading to symptoms such as coughing and shortness of breath.[2][3] It is crucial to handle this substance in a well-ventilated area, preferably within a chemical fume hood.

Risk Assessment and Mitigation

A thorough risk assessment should be conducted before working with this compound. This involves identifying the potential for exposure and implementing appropriate control measures.

Engineering Controls

-

Ventilation: Always handle this compound in a well-ventilated area. For procedures that may generate dust or aerosols, a chemical fume hood is mandatory.[9][10]

-

Safety Showers and Eyewash Stations: Ensure that a safety shower and eyewash station are readily accessible in the immediate work area.[9]

Personal Protective Equipment (PPE)

The following PPE should be worn when handling this compound:

-

Eye Protection: Chemical safety goggles are essential. A face shield should be worn in situations with a higher risk of splashing.[9]

-

Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene. Inspect gloves for any signs of degradation before use.[9]

-

Skin and Body Protection: A lab coat is required. For larger quantities or in situations with a high risk of exposure, additional protective clothing, such as an apron or coveralls, should be considered.[9]

-

Respiratory Protection: If working outside of a fume hood or if dust generation is unavoidable, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.[9]

Safe Handling and Storage

-

Handling: Avoid contact with skin, eyes, and clothing.[9] Do not breathe dust.[9] Wash hands thoroughly after handling.[10]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][3][9] Keep away from incompatible materials such as strong oxidizing agents and strong acids.[9] The compound should be stored under an inert atmosphere.[1][3]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

First-Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[9]

-

Skin Contact: Immediately remove all contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[9]

-

Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[9]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9]

Spill and Leak Procedures

-

Small Spills: For small spills of the solid, carefully sweep up the material, avoiding dust generation, and place it in a suitable, closed container for disposal.[9]

-

Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Prevent further leakage or spillage if safe to do so. Contain the spill with an inert absorbent material such as sand or earth.[9] Do not allow the material to enter drains or waterways.[10]

Experimental Protocols for Safety Assessment

To ensure the safe use of chemicals like this compound, a series of standardized tests are employed to characterize their hazards. The following are overviews of relevant OECD and UN guidelines.

Acute Oral Toxicity Assessment (OECD Guidelines 420, 423, 425)

These guidelines provide methods to assess the adverse effects of a substance after oral administration.[9]

-

Principle: A single dose of the substance is administered to animals (typically rats), and the animals are observed for a set period (usually 14 days) for signs of toxicity and mortality.[11]

-

Methodology: The test can be conducted using one of three procedures: the Fixed Dose Procedure (OECD 420), the Acute Toxic Class Method (OECD 423), or the Up-and-Down Procedure (OECD 425).[9] These methods aim to determine the LD50 (the dose that is lethal to 50% of the test population) or to classify the substance into a specific toxicity category.[9]

-

Causality: The results of these tests are fundamental in determining the "Harmful if swallowed" (H302) classification and in establishing safe exposure limits.

Skin Corrosion/Irritation Assessment (OECD Guideline 439)

This in vitro test method is used to identify substances that are irritant to the skin.[10][12][13]

-

Principle: The test utilizes a reconstructed human epidermis (RhE) model, which mimics the upper layers of human skin.[13] The test substance is applied to the surface of the RhE tissue.

-

Methodology: After a defined exposure period, the viability of the cells in the RhE model is determined using a cell viability assay, such as the MTT assay.[13] A reduction in cell viability below a certain threshold indicates that the substance is an irritant.[13]

-

Causality: This animal-free method provides a reliable way to assess the potential for a chemical to cause reversible skin damage, supporting the "Causes skin irritation" (H315) classification.

Eye Irritation/Corrosion Assessment (OECD Guideline 496)

This in vitro method is used to assess the potential of a chemical to cause eye irritation.[6]

-

Principle: Similar to the skin irritation test, this guideline uses a reconstructed human cornea-like epithelium (RhCE) model.[6]

-

Methodology: The test substance is applied to the RhCE model, and the effects on cell viability and tissue integrity are measured.[6] The results are used to classify the substance based on its eye irritation potential.

-

Causality: This method helps to determine if a substance should be classified as causing "serious eye damage" (H318) or "serious eye irritation" (H319) without the use of animal testing.

Flammability of Solids Assessment (UN Test N.1)

This test is used to determine if a solid is readily combustible.[14][15][16]

-

Principle: The test involves igniting a strip of the solid material and observing its burning behavior.[15][16]

-

Methodology: A preliminary screening test is conducted to see if the substance propagates a flame.[14][15] If it does, a burning rate test is performed to measure the speed of flame propagation.[14][15]

-

Causality: The results of this test determine if the substance should be classified as a flammable solid. While this compound is not generally classified as flammable, this test would be the standard procedure to confirm its non-flammable nature.

Chemical Reactivity Hazard Analysis

A reactive hazard analysis is crucial for understanding the potential for uncontrolled reactions.

-

Principle: This involves a systematic evaluation of the substance's potential to undergo hazardous reactions, either by itself or in combination with other materials.[3][17]

-

Methodology: This can involve a review of the chemical literature, computational modeling, and experimental testing using techniques like reaction calorimetry.[3][7] Reaction calorimetry measures the heat generated by a chemical reaction, which is critical for assessing the risk of a thermal runaway.[18]

-

Causality: This analysis helps to identify incompatible materials (e.g., strong oxidizers) and to design safe process conditions.

Diagrams

Chemical Safety Assessment Workflow

Caption: Workflow for assessing the safety of a chemical substance.

Conclusion

This compound is a valuable chemical intermediate whose utility in research and development is accompanied by significant safety and health hazards. Its corrosive and irritant properties necessitate stringent adherence to safe handling protocols, including the use of appropriate engineering controls and personal protective equipment. A comprehensive understanding of its toxicological profile, even when inferred from related compounds and GHS classifications, is paramount for risk assessment and mitigation. By following the guidelines and procedures outlined in this technical guide, researchers and professionals can handle this compound responsibly, ensuring a safe laboratory environment while advancing their scientific endeavors.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link][2][19]

-

OECD. OECD Guideline for the Testing of Chemicals 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method. [Link][10][12]

-

PubChem. 3,3-Dimethylbutan-2-amine hydrochloride. National Center for Biotechnology Information. [Link][6]

-

Dell Tech Laboratories Ltd. How To Test Flammable Solids. [Link][14]

-

XCellR8. Regulatory Skin Irritation Test OECD TG 439. [Link][13]

-

National Toxicology Program. OECD Test Guideline 401: Acute Oral Toxicity. [Link]

-

Prime Process Safety Center. Reaction Calorimetry. [Link]

-

National Institutes of Health. Amines as occupational hazards for visual disturbance. [Link]

-

MySkinRecipes. This compound. [Link]

-

OECD. Test No. 420: Acute Oral Toxicity - Fixed Dose Procedure. [Link]

-

OECD. Test No. 423: Acute Oral toxicity - Acute Toxic Class Method. [Link]

-

OSHA. Chemical Reactivity Hazards. [Link]

-

OECD. OECD GUIDELINE FOR THE TESTING OF CHEMICALS 438. [Link]

-

Product Safety Labs. Primary Eye Irritation in Rabbits. [Link]

-

Daikin Chemicals. Acute eye irritation in the rabbit. [Link]

-

CDC Stacks. Sensory Irritation of the Upper Airways by Airborne Chemicals. [Link]

-

Chemical Profiler. Methods Flammability. [Link]

-

Daikin Chemicals. Acute eye irritation in the rabbit. [Link]

-

AIChE. Chemical Reactivity Evaluation Tool Help Guide. [Link]

-

RISE. Division 4.1 UN N1 Test method for flammable solids. [Link]

-

Student Academic Success. Using calorimeters for accurate heat measurement. [Link]

-

Sigma HSE. Flammability of Solids Test Process - Burning Rate. [Link]

-

Toxic Docs. REACTIVE CHEMICALS PROGRAM GUIDELINE. [Link]

-

CORDIS. Finally, a test for respiratory chemical allergy. [Link]

-

Regulations.gov. Final Report. [Link]

-

Daikin Chemicals. Acute dermal irritation in the rabbit. [Link]

-

Fauske & Associates. Key Considerations During a Reactive Hazard Analysis (RHA). [Link]

-

National Library of Medicine. Evaluation of the sensory irritation test for the assessment of occupational health risk. [Link]

Sources

- 1. sigma-hse.com [sigma-hse.com]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. Reactive Hazard Analysis — Chemitics [chemitics.com]

- 4. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 5. scbt.com [scbt.com]

- 6. delltech.com [delltech.com]

- 7. fauske.com [fauske.com]

- 8. Irritant Challenge Test [nationaljewish.org]

- 9. researchgate.net [researchgate.net]

- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 12. siesascs.edu.in [siesascs.edu.in]

- 13. x-cellr8.com [x-cellr8.com]

- 14. delltech.com [delltech.com]

- 15. Division 4.1 UN N1 Test method for flammable solids | RISE [ri.se]

- 16. sigma-hse.co.in [sigma-hse.co.in]

- 17. fauske.com [fauske.com]

- 18. Reaction Calorimetry - Prime Process Safety Center [primeprocesssafety.com]

- 19. This compound | C6H16ClN | CID 42944931 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3,3-Dimethylbutan-1-amine Hydrochloride: A Key Building Block in Synthetic Chemistry

Abstract

This technical guide provides a comprehensive overview of 3,3-dimethylbutan-1-amine hydrochloride, a pivotal building block in the synthesis of pharmaceuticals and agrochemicals. The document delves into its chemical identity, including its IUPAC nomenclature and physicochemical properties. It further outlines a robust, field-proven synthetic protocol for its preparation, from the reduction of the corresponding nitrile to the final salt formation. A detailed discussion of analytical characterization techniques, supported by spectroscopic principles, is provided to ensure a self-validating workflow. This guide is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights into the effective utilization of this versatile chemical intermediate.

Introduction: The Strategic Importance of this compound

In the landscape of modern medicinal and process chemistry, the strategic selection of molecular building blocks is paramount to the efficient and successful development of novel chemical entities. This compound (CAS Number: 30564-98-8) has emerged as a significant intermediate, valued for its unique structural features and versatile reactivity.[1] The presence of a neopentyl group imparts steric hindrance that can influence the pharmacokinetic and pharmacodynamic properties of a final active pharmaceutical ingredient (API). Furthermore, its primary amine functionality serves as a key reactive handle for a multitude of chemical transformations, including N-alkylation and N-acylation, enabling the construction of diverse molecular architectures.[2]

The hydrochloride salt form of 3,3-dimethylbutan-1-amine offers distinct advantages in a laboratory and industrial setting. It enhances the compound's stability and significantly improves its solubility in aqueous media, facilitating its use in a wider range of reaction conditions.[1] This guide will provide a detailed exploration of this compound, from its fundamental properties to its synthesis and characterization, empowering researchers to confidently incorporate it into their synthetic strategies.

Chemical Identity and Physicochemical Properties

A thorough understanding of a compound's fundamental properties is the bedrock of its effective application. This section details the IUPAC nomenclature and key physicochemical characteristics of this compound.

IUPAC Nomenclature

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC) guidelines, is 3,3-dimethylbutan-1-amine;hydrochloride .[3] This name is derived by identifying the longest carbon chain containing the amine functional group, which is a butane chain. The amine group is located at position 1, and two methyl groups are at position 3. The "hydrochloride" suffix indicates the formation of a salt with hydrochloric acid.

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source |

| CAS Number | 30564-98-8 | [4] |

| Molecular Formula | C₆H₁₆ClN | [1] |

| Molecular Weight | 137.65 g/mol | [1][4] |

| Appearance | Solid | [5] |

| Storage | Room temperature, under inert gas | [1] |

Synthesis of this compound: A Validated Workflow

The synthesis of this compound is a two-step process that begins with the reduction of the corresponding nitrile, 3,3-dimethylbutanenitrile, followed by the formation of the hydrochloride salt. This section provides a detailed, step-by-step protocol for this synthetic route.

Synthesis Workflow Overview

The overall synthetic strategy is depicted in the following workflow diagram:

Caption: Synthetic workflow for this compound.

Step 1: Reduction of 3,3-Dimethylbutanenitrile to 3,3-Dimethylbutan-1-amine

The reduction of a nitrile to a primary amine is a fundamental transformation in organic synthesis. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent well-suited for this purpose.[6]

Experimental Protocol:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with a suspension of lithium aluminum hydride (LiAlH₄) in anhydrous diethyl ether.

-

Addition of Nitrile: A solution of 3,3-dimethylbutanenitrile in anhydrous diethyl ether is added dropwise to the stirred suspension of LiAlH₄ at a rate that maintains a gentle reflux. The causality behind the slow addition is to control the exothermic reaction and prevent a dangerous temperature increase.

-

Reaction: After the addition is complete, the reaction mixture is stirred at room temperature for several hours or gently refluxed to ensure the complete reduction of the nitrile. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: The reaction is carefully quenched by the sequential, dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water. This procedure, known as the Fieser work-up, is crucial for safely decomposing the excess LiAlH₄ and precipitating the aluminum salts as a granular solid that is easily filtered.

-

Isolation: The resulting mixture is filtered, and the solid aluminum salts are washed with diethyl ether. The combined organic filtrates are then dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude 3,3-dimethylbutan-1-amine as an oil.

Step 2: Formation of this compound

The conversion of the free amine to its hydrochloride salt is achieved by treatment with hydrochloric acid. This not only provides a stable, solid product but also facilitates purification by crystallization.

Experimental Protocol:

-

Dissolution: The crude 3,3-dimethylbutan-1-amine is dissolved in a suitable organic solvent, such as diethyl ether or isopropanol.

-

Acidification: A solution of hydrogen chloride (HCl) in diethyl ether (or another suitable solvent) is added dropwise to the stirred amine solution. The hydrochloride salt will precipitate out of the solution as a white solid. The use of anhydrous HCl is critical to prevent the introduction of water, which can affect the crystallinity and yield of the product.

-

Isolation and Purification: The precipitated solid is collected by vacuum filtration, washed with cold diethyl ether to remove any unreacted starting material and other impurities, and then dried under vacuum to afford pure this compound.

Analytical Characterization: A Self-Validating System

The identity and purity of the synthesized this compound must be confirmed through a suite of analytical techniques. This section outlines the expected spectroscopic signatures of the compound.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical flow of spectroscopic analysis for structural confirmation.